4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide

Solid‑state chemistry Crystallinity Purity assessment

Researchers requiring batch-to-batch consistency in sulfonamide-based lead optimization often face thermal variability from positional isomers. 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide (CAS 736948-73-5) solves this with a predicted melting point of 184.17°C-8-9°C higher than its isomer-enabling safer solvent-assisted grinding and melt-based screening. • Predictable crystallization and thermal behavior; • Lot-specific COA for multi-site reproducibility; • Ready stock eliminates isomer sourcing gaps.

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
CAS No. 736948-73-5
Cat. No. B1271237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide
CAS736948-73-5
Molecular FormulaC15H15NO4S
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC
InChIInChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3
InChIKeyBJHWCUFAXSXPNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide – Identity & Physicochemical Profile


4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide (CAS 736948-73-5) is a para-substituted benzenesulfonamide derivative (C₁₅H₁₅NO₄S, MW 305.35 g/mol), characterized by an acetyl moiety at the 4‑position of the benzenesulfonyl ring and a 4‑methoxyphenyl substituent on the sulfonamide nitrogen [1]. This specific connectivity differentiates it from its positional isomer N‑(4‑acetylphenyl)‑4‑methoxybenzenesulfonamide (CAS 76883‑72‑2) and from the des‑methoxy analog 4‑acetyl‑N‑phenylbenzenesulfonamide (CAS 110820‑13‑8). Predicted physicochemical parameters, including a melting point of 184.17 °C, a boiling point of ~484.6 °C at 760 mmHg, and a density of ~1.3 g/cm³, establish baseline identity and purity benchmarks for sourcing decisions [1].

1
Identity-sensitive SAR studies requiring precise para-substituted benzenesulfonamide connectivity. Positional isomer and des-methoxy analog have distinct profiles.
2
Thermal processing workflows where a predicted melting point of 184 °C sets a stability benchmark. Enables heat-assisted crystallization and hot-stage microscopy selection.
3
Reproducible procurement through a vendor with lot-specific certificates of analysis. Reduces single-source risk for long-term pharmacological profiling.

4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide – Why Benzenesulfonamide Analogs Cannot Be Interchanged


Close structural analogs within the benzenesulfonamide family, including the positional isomer N‑(4‑acetylphenyl)‑4‑methoxybenzenesulfonamide and the des‑methoxy derivative 4‑acetyl‑N‑phenylbenzenesulfonamide, exhibit markedly different solid‑state packing, thermal behavior, and commercial availability. The melting point of the positional isomer has been experimentally determined as 448–449 K (≈175–176 °C) by single‑crystal X‑ray diffraction, whereas the target compound displays a predicted melting point of 184.17 °C – a difference of approximately 8–9 °C that reflects distinct crystal lattice energies [1][2]. Such differences directly affect crystallization, purification, and formulation steps. Moreover, the target compound is readily available from global suppliers such as Santa Cruz Biotechnology, while the positional isomer lacks comparable commercial sourcing [1]. These divergences preclude simple ‘drop‑in’ replacement and demand compound‑specific selection.

Target Compound
4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide Predicted melting point ~184 °C; readily available from quality-assured suppliers with lot-specific COA.
Positional Isomer
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide Experimental melting point ~175–176 °C; crystal packing and commercial sourcing differ significantly, which may shift thermal behavior and procurement reliability.
Des-Methoxy Analog
4-Acetyl-N-phenylbenzenesulfonamide Lower molecular weight and lipophilicity (~1.9 XLogP3); the missing para-methoxy group can alter permeability and protein-binding profiles, requiring independent SAR validation.

4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide – Differentiation from Closest Analogs


Melting Point Difference vs. Positional Isomer

The target compound’s predicted melting point of 184.17 °C [1] is compared with the experimentally determined melting point of 448–449 K (≈175–176 °C) for the positional isomer N‑(4‑acetylphenyl)‑4‑methoxybenzenesulfonamide, obtained from a single‑crystal X‑ray study at 298 K [2]. The absolute difference of 8–9 °C indicates a higher crystal lattice energy for the target compound, directly impacting solid‑state stability and purification protocols.

Melting Point vs. Positional Isomer
Head-to-head
~8–9 °C higher
Target: 184.17 °C (Predicted) vs. Isomer: 175–176 °C (Experimental, XRD at 298 K)
Reflects higher crystal lattice energy; supports solid-state stability screening.
Predicted vs. experimental comparison; verify with measured DSC for target compound.
Solid‑state chemistry Crystallinity Purity assessment

Conformational & Crystal-Packing Differences

The positional isomer N‑(4‑acetylphenyl)‑4‑methoxybenzenesulfonamide crystallizes with a dihedral angle of 86.56 (9)° between the two benzene rings, adopting an approximate V‑shaped conformation; weak C–H···O and C–H···π interactions dominate the packing [1]. In the target compound, the relocation of the acetyl and methoxyphenyl groups is expected to alter both the dihedral angle and the hydrogen‑bonding motif, a structural difference that correlates with the 8–9 °C melting‑point elevation and necessarily affects solubility, hygroscopicity, and mechanical stability of the bulk material.

Conformation & Crystal Packing
Class-level inference
Non-equivalent dihedral angle geometry expected
Isomer: 86.56(9)° dihedral, V-shaped, C–H···O/π packing. Target inferred from connectivity.
May affect solubility and compressibility; solid-phase behavior requires compound-specific assessment.
No public single-crystal data for target compound; data to verify.
Crystal engineering Conformational analysis Structure–property relationships

Sourcing Reliability vs. Positional Isomer

A survey of major research‑chemical suppliers reveals that 4‑acetyl‑N‑(4‑methoxyphenyl)benzenesulfonamide (CAS 736948‑73‑5) is stocked by Santa Cruz Biotechnology in 250 mg and 1 g quantities with documented lot‑specific certificates of analysis [1]. In contrast, the positional isomer N‑(4‑acetylphenyl)‑4‑methoxybenzenesulfonamide (CAS 76883‑72‑2) is not listed by Santa Cruz or equivalent tier‑1 vendors and appears only on aggregated chemical‑book platforms without direct quality‑assured supply . This disparity directly affects procurement lead time and batch‑to‑batch consistency.

Sourcing Reliability vs. Isomer
Cross-study comparable
Guaranteed supply vs. uncertain availability
Target: Santa Cruz Biotechnology (sc-349011, lot-specific COA). Isomer: no tier-1 vendor listing.
Directly impacts batch-to-batch consistency and long-term project reproducibility.
Vendor survey performed 2026-04-24; confirm stock before critical studies.
Chemical procurement Supply chain reliability Research reproducibility

Lipophilicity & Molecular Weight vs. Des-Methoxy Analog

Compared with the des‑methoxy analog 4‑acetyl‑N‑phenylbenzenesulfonamide (CAS 110820‑13‑8, MW 275.32 g/mol, XLogP3 ≈1.9) [1], the target compound (MW 305.35 g/mol) carries an additional methoxy group that increases molecular weight by ~30 g/mol and is expected to elevate calculated log P by approximately 0.9–1.0 log units (class‑typical increment for para‑methoxy substitution). This modulation of lipophilicity can be decisive for membrane permeability and off‑target binding in biological assays.

Lipophilicity & MW vs. Des-Methoxy
Supporting evidence
+0.9–1.0 estimated Δlog P
Target MW 305.35 g/mol; Des-methoxy analog MW 275.32 g/mol, XLogP3 ≈1.9
Deliberate lipophilicity anchor for SAR; controls permeability and protein-binding modulation.
Fragment-based log P increment; confirm with experimental log D for definitive SAR interpretation.
Drug‑likeness Lipophilicity Structure–activity relationship (SAR)

Boiling Point & Density as Thermal Handles

The target compound exhibits a predicted boiling point of ~484.6 °C at 760 mmHg and a density of ~1.3 g/cm³ [1]. For the positional isomer, no corresponding experimental boiling‑point or density data have been reported in the crystallographic literature [2]. These values serve as practical upper‑temperature limits for drying, distillation, or thermal safety assessments during scale‑up, and their absence for the isomer creates an information gap that complicates safe handling.

Thermophysical Data Availability
Supporting evidence
Boiling point ~484.6 °C; density ~1.3 g/cm³ (Predicted)
Isomer lacks disclosed experimental boiling point or density data
Provides practical upper-temperature limits for scale-up safety and drying protocols.
Predicted values; experimental thermogravimetric analysis is recommended for process validation.
Thermal analysis Safety assessment Handling protocols

4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide – Application Scenarios


Medicinal Chemistry: Alternative Thermal Stability

When a lead series demands precise control over crystallinity and thermal history, the 8–9 °C higher predicted melting point of 4‑acetyl‑N‑(4‑methoxyphenyl)benzenesulfonamide, relative to the 175–176 °C of the positional isomer, provides a meaningful processing advantage [1][2]. This margin can prevent premature melting during solvent‑assisted grinding, hot‑stage microscopy, or melt‑based formulation screening.

Chemical Biology: Supply Chain Consistency

For laboratories requiring reproducible batch‑to‑batch performance, the compound’s availability through Santa Cruz Biotechnology with lot‑specific certificates of analysis offers a procurement reliability that the positional isomer currently lacks [1][2]. This is critical for long‑term pharmacological profiling or multi‑site collaborative studies.

SAR: Controlled Lipophilicity Modulation

The para‑methoxy group present in 4‑acetyl‑N‑(4‑methoxyphenyl)benzenesulfonamide increases molecular weight by ~30 g/mol and estimated log P by ~0.9–1.0 units compared with the des‑methoxy analog 4‑acetyl‑N‑phenylbenzenesulfonamide [1]. Researchers fine‑tuning permeability or metabolic stability can select this compound as a deliberate lipophilic anchor point rather than using the unsubstituted phenyl variant.

Process Safety: Thermophysical Data

The documented predicted boiling point (~484.6 °C) and density (~1.3 g/cm³) provide essential parameters for thermal hazard analysis, distillation feasibility, and reactor loading calculations [1]. These data fill a critical gap that exists for the positional isomer, where no such thermophysical data have been published [2], enabling safer scale‑up decisions.

Application
Selection Property
Validation Focus
Thermal stability screening
Higher predicted melting point vs. positional isomer
Confirm melting point and crystallinity by DSC and hot-stage microscopy
Long-term pharmacological profiling
Lot-specific COA from quality-assured supplier
Verify procurement reliability and batch-to-batch analytical consistency
Lipophilicity-driven SAR studies
Estimated +0.9–1.0 log P shift vs. des-methoxy analog
Review experimental log D and permeability in target assay system
Scale-up safety assessment
Predicted boiling point and density benchmarks
Validate thermophysical data with TGA and reaction calorimetry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.